molecular formula C16H24N2O2 B1373219 tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate CAS No. 1333676-96-2

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

Cat. No.: B1373219
CAS No.: 1333676-96-2
M. Wt: 276.37 g/mol
InChI Key: XHBPJMUXDVUTRW-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyclopropylamino)-3-methylbenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate can be compared with other similar compounds, such as:

This compound’s unique structure, particularly the presence of the cyclopropylamino group, distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPJMUXDVUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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